molecular formula C4H5NS2 B3046799 Pyrrolidine-2,5-dithione CAS No. 13070-03-6

Pyrrolidine-2,5-dithione

Cat. No. B3046799
CAS RN: 13070-03-6
M. Wt: 131.2 g/mol
InChI Key: MUXZKVJISOKIEW-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-dithione , also known as 2,5-dithiopyrrolidine , is a nitrogen-containing heterocyclic compound. Its chemical structure features a five-membered ring containing two sulfur atoms (dithione) and one nitrogen atom (pyrrolidine). This unique arrangement contributes to its diverse biological activities and potential therapeutic applications .


Synthesis Analysis

  • Ring Construction from Precursors

    • Notably, the stereogenicity of carbons within the pyrrolidine ring impacts the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
  • Functionalization of Preformed Pyrrolidine Rings

    • The choice of functional groups and their positions significantly influences the compound’s properties and interactions with biological targets .

Molecular Structure Analysis

The molecular structure of Pyrrolidine-2,5-dithione consists of a planar five-membered ring, with the two sulfur atoms adjacent to the nitrogen atom. The non-planarity of the ring, known as “pseudorotation,” contributes to its three-dimensional coverage in space. This spatial arrangement affects its binding interactions with proteins and enzymes .


Chemical Reactions Analysis

Pyrrolidine-2,5-dithione can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation processes. These reactions allow for the diversification of its derivatives and potential therapeutic applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Functional Groups : The nitrogen and sulfur atoms provide sites for potential functionalization and derivatization .

Scientific Research Applications

Catalytic Asymmetric Synthesis

Pyrrolidine-2,5-dithione and its derivatives are significant in the catalytic asymmetric synthesis of α-quaternary proline derivatives, which are crucial in synthetic and medicinal chemistry. These derivatives, particularly modified proline derivatives, are extensively used as cores in peptidomimetics due to their conformational rigidity and impact on the biological activity of peptidic chains (Hernández-Toribio, Padilla, Adrio, & Carretero, 2012).

Chelation in Trace Metal Separation

In analytical chemistry, dithione, a variant of Pyrrolidine-2,5-dithione, has been used as a chelator in the separation and pre-concentration of trace metals like Cu, Cd, Zn, and Co in biological samples. Its strong chelating ability allows for the effective separation of these metals from alkali and alkaline earth elements (Shu-yu, Zhifeng, & Huaming, 2002).

Antioxidant Properties and Protection against DNA Damage

Pyrrolidine dithiocarbamate (PDTC) has been identified as an antioxidant, protecting against free radical-induced cellular injuries. Studies have shown its effectiveness in scavenging hydroxyl and superoxide anion radicals, and in protecting against Cr(VI)-induced DNA strand breakage (Shi, Leonard, Wang, & Ding, 2000).

Inhibition of NF-kappaB Activation

PDTC has been noted for its role in inhibiting NF-kappaB activation, especially in the context of inflammatory diseases and organ injury. Its application in human aortic smooth muscle cells demonstrated a marked suppression of NF-kappaB activation and expression of monocyte chemoattractant protein (MCP)-1 (Iseki et al., 2000).

Synthesis of Bioactive Compounds

Pyrrolidine-2,5-dithione derivatives are key in synthesizing bioactive compounds, including natural products and catalysts for asymmetric synthesis. Techniques such as 1,3-dipolar cycloaddition of azomethine ylides have been developed for this purpose, highlighting the versatility and structural importance of these derivatives in medicinal chemistry (Adrio & Carretero, 2019).

Therapeutic Applications in Sepsis and Liver Injury

In medical research, PDTC has shown promise in treating conditions like sepsis and liver injury. Its application in animal models demonstrated potential efficacy in reducing tissue injury and organ function disorders caused by sepsis (Gezmis, Balkan, & Yektaş, 2019).

properties

IUPAC Name

pyrrolidine-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXZKVJISOKIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=S)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574261
Record name Pyrrolidine-2,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2,5-dithione

CAS RN

13070-03-6
Record name Pyrrolidine-2,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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